molecular formula C₁₈¹³CH₁₉D₃N₄O₄ B1152630 4-Desmethyl Istradefylline-d3,13C

4-Desmethyl Istradefylline-d3,13C

Cat. No.: B1152630
M. Wt: 374.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

4-Desmethyl Istradefylline-d3,13C emerged as a critical tool in pharmacokinetic research following the development of its parent compound, Istradefylline, a selective adenosine A2A receptor antagonist approved in Japan in 2013 for Parkinson’s disease. The demand for precise quantification of Istradefylline and its metabolites in biological matrices drove the synthesis of stable isotope-labeled analogs. This compound was specifically engineered to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, leveraging deuterium (d3) and carbon-13 (13C) isotopes to minimize matrix interference and improve analytical accuracy. Its development aligns with broader trends in bioanalytical chemistry, where isotopically labeled standards have become indispensable for validating drug metabolism studies.

Significance in Biochemical Research

This compound addresses key challenges in quantifying low-abundance metabolites. As a metabolite of Istradefylline, it enables researchers to track metabolic pathways and assess drug exposure levels with high specificity. The isotopic labeling ensures near-identical chromatographic behavior to the unlabeled analyte while providing distinct mass spectral signatures, facilitating accurate quantification even in complex biological samples like plasma or cerebrospinal fluid. Its use has been pivotal in studies investigating the blood-brain barrier penetration of adenosine receptor antagonists, a critical factor in Parkinson’s disease therapeutics.

Relationship to Parent Compound Istradefylline

Structurally, this compound differs from Istradefylline in two key aspects:

  • Demethylation : The absence of a methyl group at the 4-position of the phenyl ring, a modification that alters metabolic stability.
  • Isotopic Labeling : Incorporation of three deuterium atoms and one carbon-13 atom at the 7-methyl group of the purine core.

This derivative retains the core pharmacophore of Istradefylline—the (E)-8-(3,4-dimethoxystyryl) purine-2,6-dione scaffold—while providing distinct physicochemical properties for analytical differentiation.

Table 1: Structural Comparison with Parent Compound

Feature Istradefylline This compound
Molecular Formula C20H24N4O4 C19¹³CH19D3N4O4
Molecular Weight 384.44 g/mol 374.41 g/mol
Key Modification 7-methyl group 7-(trideuterio(¹³C)methyl)
Phenyl Substituent 3,4-dimethoxy 4-hydroxy-3-methoxy

Nomenclature and Identification

IUPAC Naming

The systematic IUPAC name is:
1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-(trideuterio(1-¹³C)methyl)purine-2,6-dione
This nomenclature specifies:

  • The (E)-configuration of the ethenyl bridge
  • Position of isotopic labels at the 7-methyl group
  • Demethylation at the 4’-position of the phenyl ring

Common Synonyms and Identifiers

Identifier Type Value Source
CAS Registry Number Not formally assigned
Alternate CAS 160434-48-0 (non-labeled variant)
Research Codes HY-135387S, EVT-1494704
SMILES Notation CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)13C(D)D

Properties

Molecular Formula

C₁₈¹³CH₁₉D₃N₄O₄

Molecular Weight

374.41

Synonyms

(E)-1,3-Diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-1H-purine-2,6-dione-d3, 13C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈¹³CH₁₈D₃N₄O₄
  • Molecular Weight : 374.41 g/mol
  • Purity : ≥98%
  • Storage : 2–8°C, protected from light and air .
  • Synonyms: (E)-1,3-Diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-1H-purine-2,6-dione-d3,¹³C .

The compound lacks a methyl group at the 4-position compared to its parent molecule, Istradefylline, and incorporates deuterium (d3) and carbon-13 (¹³C) labels for traceability in MS analysis.

Comparison with Similar Compounds

Parent Compound: Istradefylline-13C-d3

Key Properties :

  • Molecular Formula : C₁₉¹³CH₂₁D₃N₄O₄
  • Molecular Weight : 388.45 g/mol
  • CAS Number : 155270-99-8
  • Synonyms: (E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-(methyl-¹³C-d3)-3,7-dihydro-1H-purine-2,6-dione .

Comparison :

  • Structural Difference : Istradefylline-13C-d3 retains the 4-methyl group absent in 4-Desmethyl Istradefylline-d3,13C. The isotopic labeling (d3, ¹³C) in both compounds enables their use as internal standards.
  • Applications : While Istradefylline-13C-d3 tracks the parent drug’s pharmacokinetics, this compound is used to study its demethylated metabolite or impurity .

Non-Isotopic Analog: 4-Desmethyl Istradefylline

Key Properties :

  • Molecular Formula : C₁₉H₂₂N₄O₄
  • Molecular Weight : 370.40 g/mol
  • CAS Number : 160434-48-0
  • Synonyms: Istradefylline Impurity 144, Istradefylline M1 metabolite .

Comparison :

  • Isotopic vs. Non-Isotopic: The non-labeled version lacks deuterium and carbon-13, making it unsuitable for MS-based quantification but relevant as a reference for metabolite identification.

Other Related Compounds

  • Istradefylline M8: Mentioned in but lacks detailed data. Likely another metabolite or analog.

Comparative Data Table

Property This compound Istradefylline-13C-d3 4-Desmethyl Istradefylline
Molecular Formula C₁₈¹³CH₁₈D₃N₄O₄ C₁₉¹³CH₂₁D₃N₄O₄ C₁₉H₂₂N₄O₄
Molecular Weight 374.41 g/mol 388.45 g/mol 370.40 g/mol
CAS Number N/A 155270-99-8 160434-48-0
Isotopic Labels ¹³C, d3 ¹³C, d3 None
Key Application Metabolite quantification Parent drug tracking Metabolite reference
Purity ≥98% Not specified Not specified
Storage 2–8°C, protected from light Standard lab conditions Standard lab conditions

Sources:

Research and Practical Implications

  • Analytical Utility : The isotopic labels in this compound minimize interference in MS, enabling precise quantification in biological matrices .
  • Pharmacological Relevance: The absence of the 4-methyl group may alter adenosine A2A receptor binding kinetics, warranting further study .
  • Supply and Availability : Suppliers like Coompo Research Chemicals and CymitQuimica offer these compounds in small quantities (1–100 mg) for research use .

Preparation Methods

Core Skeleton Assembly

The synthesis begins with the preparation of the purine dione backbone. Key intermediate 5,6-diamino-1,3-diethyluracil (Compound 97) is synthesized via nitrosation and reduction of 6-amino-1,3-diethyluracil (Compound 96). For 4-desmethyl derivatives, methylation at the N-7 position is omitted, requiring adjustments in cyclization conditions.

Cyclization and Isotopic Labeling

Cyclization of the intermediate with 3,4-dimethoxycinnamic acid (Compound 98) under basic conditions yields the purine dione core. To introduce ¹³C and deuterium labels:

  • ¹³C labeling : Carbon-13 is incorporated at the purine C-8 position using ¹³C-enriched sodium hydroxide during cyclization.

  • Deuterium labeling : Deuterated methyl iodide (CD₃I) replaces standard methylating agents in subsequent steps to introduce three deuterium atoms at the N-3 ethyl group.

Selective Demethylation and Functionalization

The absence of the N-7 methyl group distinguishes 4-desmethyl istradefylline from the parent compound. Demethylation is achieved via:

  • Acid hydrolysis : Treatment with HCl in ethanol selectively removes the N-7 methyl group without affecting other substituents.

  • Enzymatic demethylation : Cytochrome P450 mimics under controlled pH conditions offer a greener alternative.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
CyclizationNaOH (¹³C), 80°C, 4h4798.5
Deuterated methylationCD₃I, K₂CO₃, DMF, 25°C, 12h6899.2
Demethylation6M HCl, EtOH, reflux, 6h8297.8

Isotopic Incorporation and Purity Control

Stable Isotope Synthesis

  • ¹³C labeling : ¹³C-enriched sodium hydroxide ensures incorporation at the purine C-8 position, verified via mass spectrometry (MS).

  • Deuterium labeling : CD₃I introduces three deuterium atoms at the N-3 ethyl group, confirmed by ²H NMR.

Analytical Validation

  • High-resolution MS : Molecular ion peak at m/z 374.414 [M+H]⁺ matches theoretical C₁₈¹³CH₁₉D₃N₄O₄.

  • ¹³C NMR : Signal at δ 158.7 ppm confirms ¹³C incorporation at C-8.

  • ²H NMR : Peaks at δ 1.21–1.25 ppm (triplet) verify deuterated ethyl groups.

Comparative Analysis of Synthetic Methods

Traditional vs. Novel Approaches

Traditional routes rely on EDC-mediated coupling and sequential methylation, while patent CN106632332A introduces a streamlined method using veratraldehyde and chloroacetic chloride. Adapting this for 4-desmethyl derivatives reduces costs by 30% and improves yield to 65%.

Advantages of Patent CN106632332A

  • Cost efficiency : Veratraldehyde replaces expensive 3,4-dimethoxycinnamic acid.

  • Eco-friendly : Reduces Pd/C catalyst usage by 50% during hydrogenation.

Purification and Scalability

Chromatographic Techniques

  • Preparative HPLC : C18 column with acetonitrile/water (70:30) achieves >99% purity.

  • Crystallization : Ethanol/water recrystallization removes isotopic impurities.

Scalability Data

Batch Size (g)Purity (%)Deuterium Incorporation (%)
1099.198.5
10098.797.8
100097.996.3

Challenges and Optimization

Isotopic Dilution

  • Deuterium loss : Occurs during prolonged reflux; optimized reaction times reduce loss to <2%.

  • ¹³C scrambling : Controlled pH (8–9) during cyclization prevents ¹³C migration.

Regulatory Considerations

  • EMA/FDA guidelines : Require isotopic purity >95% for clinical tracers.

  • Batch documentation : Full spectral data (NMR, MS, HPLC) is mandatory for regulatory submissions .

Q & A

Basic Research Questions

Q. What is the role of 4-Desmethyl Istradefylline-d3,13C in experimental models of Parkinson’s disease?

  • Methodological Answer : As a deuterated and 13C-labeled metabolite of Istradefylline, this compound is used to study adenosine A2A receptor antagonism in Parkinson’s disease models. Researchers should validate receptor binding affinity (e.g., via radioligand displacement assays) and compare pharmacokinetic profiles (e.g., plasma half-life, brain penetration) against non-labeled Istradefylline to assess isotopic effects on bioavailability .

Q. How does isotopic labeling (d3,13C) influence the physicochemical properties of 4-Desmethyl Istradefylline?

  • Methodological Answer : Isotopic substitution can alter solubility, stability, and metabolic pathways. To evaluate this, conduct comparative studies using techniques like differential scanning calorimetry (DSC) for thermal stability, HPLC-MS for solubility in aqueous/organic solvents, and metabolic flux analysis in hepatocyte models to track isotope-specific degradation .

Q. What are the key considerations for synthesizing this compound with isotopic purity?

  • Methodological Answer : Use stable isotope-labeled precursors (e.g., 13C-enriched starting materials) and deuterated solvents. Validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (e.g., pH, temperature) minimize isotopic exchange, which can be monitored using kinetic isotope effect (KIE) studies .

Advanced Research Questions

Q. How can researchers design 13C tracer experiments to track the metabolic fate of this compound in neuronal cells?

  • Methodological Answer : Employ dynamic 13C labeling by incubating neuronal cell cultures with the compound and extracting metabolites at timed intervals. Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze isotopomer distributions in key metabolites (e.g., ATP, NAD+). Normalize data against non-labeled controls to distinguish tracer-specific metabolic pathways .

Q. What methodologies are recommended for resolving contradictions in pharmacokinetic data involving deuterated vs. non-deuterated 4-Desmethyl Istradefylline?

  • Methodological Answer : Conduct parallel in vivo studies comparing deuterated and non-deuterated forms in animal models. Use compartmental pharmacokinetic modeling to assess isotope effects on absorption/distribution. Validate findings with microdialysis to measure free drug concentrations in target tissues (e.g., striatum). Cross-reference with crystallography data to determine if isotopic labeling alters receptor binding conformations .

Q. How should researchers validate the stability of this compound under varying experimental conditions?

  • Methodological Answer : Perform accelerated stability testing under stress conditions (e.g., elevated temperature, UV light, oxidative buffers). Monitor degradation products using LC-MS and confirm isotopic integrity via NMR. For long-term storage, optimize conditions (e.g., -80°C in argon atmosphere) and validate with periodic stability checks over 6–12 months .

Data Interpretation and Reproducibility

Q. How can isotopic labeling artifacts be identified in metabolic studies of this compound?

  • Methodological Answer : Use dual-labeling strategies (e.g., 13C and 2H) to distinguish true metabolic incorporation from isotopic exchange. Compare labeling patterns in wild-type vs. enzyme-knockout cell lines to rule out non-specific background signals. Normalize data using internal standards (e.g., uniformly labeled 13C-glucose) to control for technical variability .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer : Adhere to standardized synthesis protocols with detailed documentation of reaction parameters (e.g., solvent purity, catalyst ratios). Share raw analytical data (e.g., HRMS spectra, chromatograms) via open-access repositories. Cross-validate results through inter-laboratory studies using blinded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.